Verdinexor (KPT-335), a member of the Selective Inhibitor of Nuclear Export (SINE) compound class, is a potent, orally bioavailable small molecule that selectively inhibits the nuclear export protein exportin 1 (XPO1/CRM1) [, , , , , , , , , , , , , , , , , , , ]. In scientific research, verdinexor serves as a valuable tool for investigating various biological processes and disease mechanisms, particularly those involving XPO1-mediated nuclear export and its downstream effects. Its selectivity for XPO1 over other exportins makes it a valuable tool for dissecting the specific roles of XPO1 in cellular processes.
Verdinexor exerts its effects by selectively and reversibly binding to the cysteine 528 residue within the cargo-binding pocket of XPO1 [, , , ]. This binding inhibits the interaction of XPO1 with its cargo proteins, which include tumor suppressor proteins (TSPs), growth regulatory proteins, and certain viral proteins [, , , , , , , , , , , , , , , ]. By sequestering these cargo proteins in the nucleus, verdinexor effectively disrupts their normal cellular functions, leading to a range of downstream effects such as apoptosis (programmed cell death) in tumor cells and inhibition of viral replication.
Verdinexor has demonstrated preclinical efficacy against various cancers, including lymphoma [, , , ], osteosarcoma [, ], esophageal carcinoma [], and multiple myeloma []. Its mechanism of action, primarily through XPO1 inhibition and subsequent nuclear retention of tumor suppressor proteins, makes it a potential therapeutic agent for these malignancies.
Verdinexor exhibits antiviral activity against various viruses, including influenza A and B viruses [, ], respiratory syncytial virus (RSV) [, ], and New World alphaviruses []. Its ability to inhibit the nuclear export of viral proteins essential for viral replication, such as RSV M protein and influenza virus ribonucleoprotein (vRNP), contributes to its antiviral effects.
Verdinexor has shown potential in preclinical models of autoimmune diseases like systemic lupus erythematosus (SLE) [, ]. Its ability to reduce germinal center formation, decrease plasma cell survival, and suppress pro-inflammatory cytokine production suggests its potential as a therapeutic option for modulating immune responses in autoimmune disorders.
Research has shown that verdinexor displays potent activity against the tachyzoite stage of Toxoplasma gondii, a parasitic protozoan that causes toxoplasmosis []. This finding highlights its potential as a starting point for developing novel antiparasitic therapies.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: